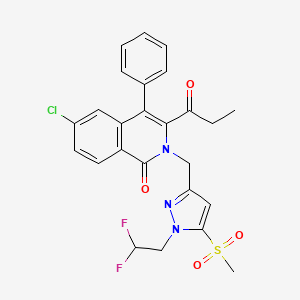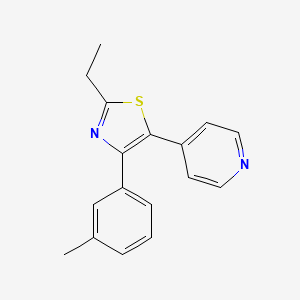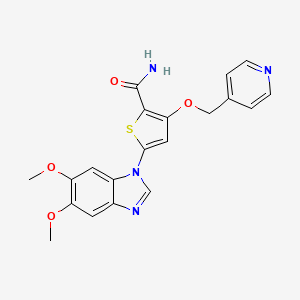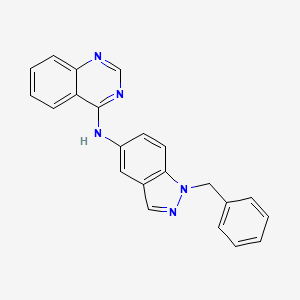![molecular formula C26H22N4O2 B10786426 4-[2-methyl-5-(phenylcarbamoylamino)phenyl]-N-pyridin-4-ylbenzamide](/img/structure/B10786426.png)
4-[2-methyl-5-(phenylcarbamoylamino)phenyl]-N-pyridin-4-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GSK1398471 is a compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique properties and the ability to interact with specific molecular targets, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSK1398471 involves a series of chemical reactions that require precise conditions to achieve the desired product. The synthetic route typically includes the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are often commercially available compounds.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels. Common reagents used in these reactions include catalysts, solvents, and other auxiliary chemicals.
Purification: After the reaction is complete, the product is purified using techniques such as chromatography, crystallization, or distillation to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of GSK1398471 is scaled up to meet demand. This involves optimizing the synthetic route to ensure high yield and purity. Industrial production methods may include:
Batch Processing: This method involves producing the compound in large batches, with each batch undergoing the same series of reactions and purification steps.
Continuous Processing: In this method, the reactants are continuously fed into a reactor, and the product is continuously removed, allowing for a more efficient and consistent production process.
Chemical Reactions Analysis
Types of Reactions
GSK1398471 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, resulting in the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: In this reaction, one functional group in the compound is replaced by another, resulting in the formation of substituted products.
Common Reagents and Conditions
The reactions involving GSK1398471 typically require specific reagents and conditions, such as:
Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reducing Agents: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Catalysts: Catalysts such as palladium on carbon, platinum, and nickel are often used to facilitate the reactions.
Major Products Formed
The major products formed from the reactions involving GSK1398471 depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
GSK1398471 has a wide range of scientific research applications, including:
Chemistry: In chemistry, GSK1398471 is used as a reagent in various synthetic reactions, helping to develop new compounds and materials.
Biology: In biology, GSK1398471 is studied for its interactions with biological molecules, such as proteins and nucleic acids, providing insights into cellular processes and mechanisms.
Medicine: In medicine, GSK1398471 is investigated for its potential therapeutic effects, including its ability to modulate specific molecular targets involved in diseases.
Industry: In industry, GSK1398471 is used in the development of new materials and products, including pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of GSK1398471 involves its interaction with specific molecular targets, such as enzymes, receptors, and other proteins. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved in the mechanism of action of GSK1398471 include:
Signal Transduction Pathways: GSK1398471 can modulate signal transduction pathways, affecting cellular communication and responses.
Metabolic Pathways: GSK1398471 can influence metabolic pathways, altering the production and utilization of energy and other metabolites.
Gene Expression: GSK1398471 can affect gene expression, leading to changes in the production of proteins and other molecules involved in cellular functions.
Comparison with Similar Compounds
GSK1398471 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
GSK2636771: This compound is a selective inhibitor of phosphoinositide 3-kinase beta, used in cancer research.
Compared to these compounds, GSK1398471 has unique properties and applications, making it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C26H22N4O2 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
4-[2-methyl-5-(phenylcarbamoylamino)phenyl]-N-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C26H22N4O2/c1-18-7-12-23(30-26(32)29-21-5-3-2-4-6-21)17-24(18)19-8-10-20(11-9-19)25(31)28-22-13-15-27-16-14-22/h2-17H,1H3,(H,27,28,31)(H2,29,30,32) |
InChI Key |
DBDXAWOWQZPDDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)C(=O)NC4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(6-Chloro-1-Oxo-4-Phenyl-3-Propanoylisoquinolin-2(1h)-Yl)methyl]benzoic Acid](/img/structure/B10786356.png)

![1H-Pyrazole-5-carboxamide, 3-[[6-chloro-1-oxo-3-(1-oxopropyl)-4-phenyl-2(1H)-isoquinolinyl]methyl]-N-cyclopropyl-1-methyl-](/img/structure/B10786366.png)
![1-[(4-Methoxyphenyl)methyl]-3-[1-[2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]pyrrolidin-3-yl]urea](/img/structure/B10786374.png)

![N-[1-[2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]pyrrolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B10786393.png)


![4-[[(7S)-9-cyclopentyl-7-ethyl-7-fluoro-5-methyl-6-oxo-8H-pyrimido[4,5-b][1,4]diazepin-2-yl]amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B10786404.png)
![3-(2,3-Dihydroxypropoxy)-6-fluoro-5-(2-fluoro-4-iodoanilino)-8-methylpyrido[2,3-d]pyrimidine-4,7-dione](/img/structure/B10786419.png)


![N-[3-(1-methylpyrazol-3-yl)phenyl]-7-(1,3-thiazol-2-yl)quinolin-4-amine;hydrochloride](/img/structure/B10786443.png)
